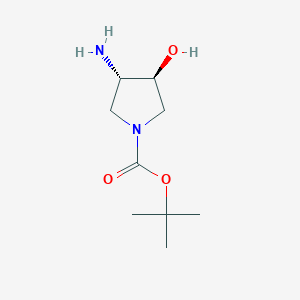

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Vue d'ensemble

Description

trans-3-Amino-1-Boc-4-hydroxypyrrolidine: is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate . This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine typically involves the protection of the amino group and the hydroxyl group on the pyrrolidine ring.

Industrial Production Methods: Industrial production methods for trans-3-Amino-1-Boc-4-hydroxypyrrolidine often involve large-scale synthesis using similar protection and deprotection strategies. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Various protecting groups, acidic or basic catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-3-Amino-1-Boc-4-hydroxypyrrolidine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the synthesis of chiral compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine: In medicine, trans-3-Amino-1-Boc-4-hydroxypyrrolidine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drug candidates targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals . It is also employed in the development of new materials with unique properties .

Mécanisme D'action

The mechanism of action of trans-3-Amino-1-Boc-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or substrate , modulating the activity of enzymes involved in various biochemical pathways . The Boc group provides protection during chemical reactions, allowing for selective modification of the molecule .

Comparaison Avec Des Composés Similaires

- trans-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester

- trans-3-Amino-1-Boc-4-hydroxypiperidine hydrochloride

Uniqueness: trans-3-Amino-1-Boc-4-hydroxypyrrolidine is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for versatile chemical modifications and applications in various fields of research .

Activité Biologique

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is a chiral compound characterized by a pyrrolidine ring with specific stereochemistry at the 3 and 4 positions. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O3, with a molecular weight of approximately 186.25 g/mol. The compound's structure allows for various chemical modifications that can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H18N2O3 |

| Molecular Weight | 186.25 g/mol |

| Stereochemistry | (3S,4S) |

| Functional Groups | Amine, Hydroxyl, Boc |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in neurodegenerative diseases.

Enzyme Inhibition

One of the most notable activities is its role as an inhibitor of beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. Studies show that derivatives of this compound demonstrate low nanomolar inhibitory activity against BACE1, suggesting potential as therapeutic agents for neurodegenerative disorders.

Key Findings:

- Inhibition of BACE1: Selective inhibition over related enzymes like BACE2 and cathepsin D has been reported, highlighting its specificity in targeting Alzheimer's disease mechanisms.

- Mechanism of Action: The compound's ability to form hydrogen bonds due to its hydroxyl group contributes to its interaction with the active site of BACE1, enhancing its inhibitory potency.

Case Studies

Several studies have provided insights into the biological activity of this compound:

-

Neuropharmacological Applications:

- A study demonstrated that the compound modulates neurotransmitter systems, potentially influencing mood regulation and cognitive function.

- Its derivatives have been evaluated for their ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) therapeutics.

- Synthetic Applications:

Research Findings

Recent research highlights the versatility and potential applications of this compound:

- Selectivity Profiles: The compound has been shown to selectively inhibit BACE1 without significantly affecting other related enzymes, which is critical for minimizing side effects in therapeutic applications .

- Pharmacokinetics: Studies suggest favorable pharmacokinetic properties, including good solubility and stability in physiological conditions .

Propriétés

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.